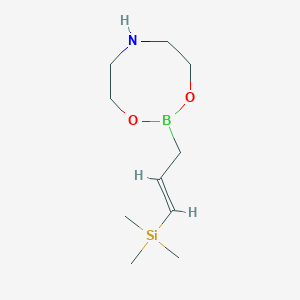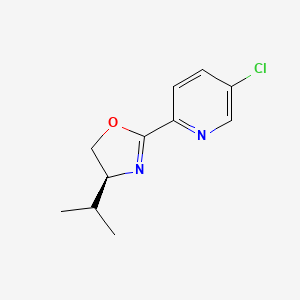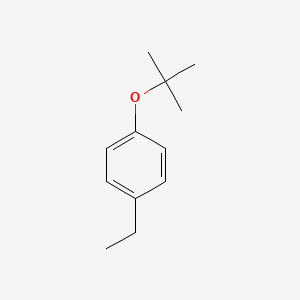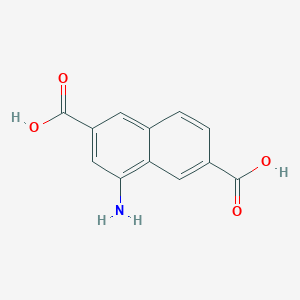![molecular formula C11H19NO2 B8196750 tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)
tert-Butyl spiro[2.3]hexan-5-ylcarbamate
Overview
Description
tert-Butyl spiro[2.3]hexan-5-ylcarbamate: is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . This compound is characterized by its unique spiro structure, which consists of a six-membered ring fused to a three-membered ring, with a tert-butyl group and a carbamate functional group attached .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl spiro[2.3]hexan-5-ylcarbamate typically involves the reaction of a suitable spiro[2.3]hexane precursor with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for tert-Butyl spiro[2This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl spiro[2.3]hexan-5-ylcarbamate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.
Major Products Formed:
Scientific Research Applications
tert-Butyl spiro[2.3]hexan-5-ylcarbamate has found applications in various fields of scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl spiro[2.3]hexan-5-ylcarbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl spiro[2.3]hexan-5-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl spiro[2.3]hexan-5-ylamine: Similar spiro structure but with an amine group instead of a carbamate group.
tert-Butyl spiro[2.3]hexan-5-ylmethanol: Similar spiro structure but with a hydroxyl group instead of a carbamate group.
tert-Butyl spiro[2.3]hexan-5-ylacetate: Similar spiro structure but with an acetate group instead of a carbamate group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-spiro[2.3]hexan-5-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-6-11(7-8)4-5-11/h8H,4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRBABCQWLWVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
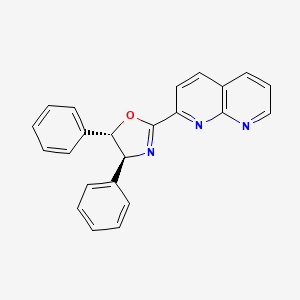
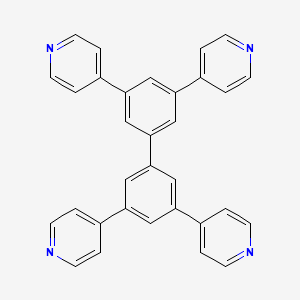
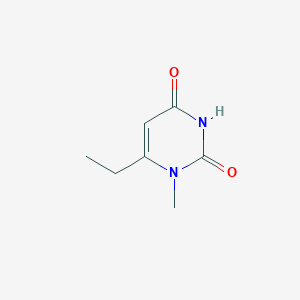
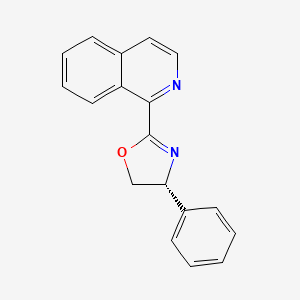
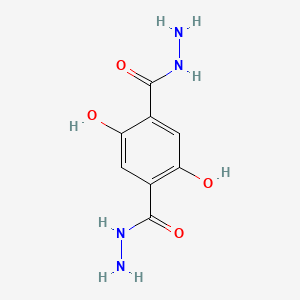

![(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8196725.png)
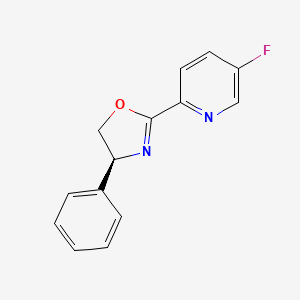
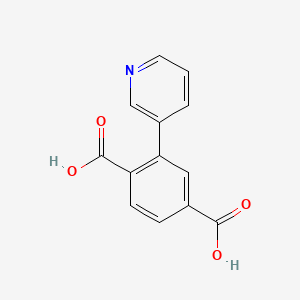
![4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)
